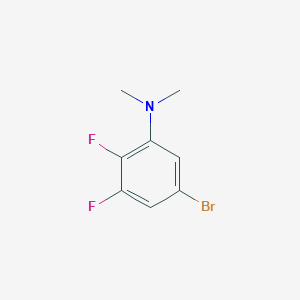

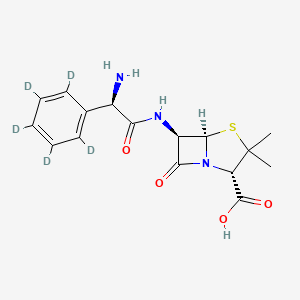

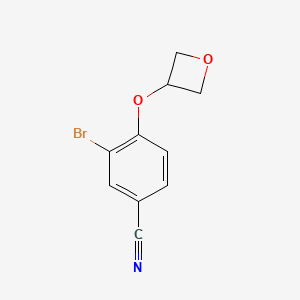

![molecular formula C8H4BrFO2 B1381396 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one CAS No. 1823950-80-6](/img/structure/B1381396.png)

2-Bromo-5-fluorobenzo[b]furan-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-fluorobenzo[b]furan-3(2H)-one is a chemical compound with the molecular formula C8H4BrFO2 . It is a solid powder that is stored at 2-8°C .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one can be represented by the InChI code 1S/C8H4BrFO2/c9-8-7(11)5-3-4(10)1-2-6(5)12-8/h1-3,11H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model of the molecule .Physical And Chemical Properties Analysis

2-Bromo-5-fluorobenzo[b]furan-3(2H)-one is a solid powder with a molecular weight of 231.02 . It is stored at 2-8°C .Applications De Recherche Scientifique

Synthesis and Cytotoxicity : The synthesis of 2-aroylbenzofuran derivatives from salicylic acid has been explored, yielding compounds with significant in vitro cytotoxicity against several human cancer cell lines, including Hep-G2 cells. These compounds showcase the potential of 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one derivatives in cancer research, particularly for their inhibitory abilities on Hep-G2 cells with IC50 values ranging between 1.39-8.03 µM (Nguyễn Tiến Công et al., 2020).

Synthetic Methodologies : Research on Cu(I)-catalyzed reactions has led to the selective synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones from 1,2-dihalobenzenes, showcasing a methodology for creating substituted benzo[b]furan derivatives. This process underlines the compound's utility in facilitating complex organic syntheses, contributing to advancements in chemical synthesis techniques (N. Aljaar et al., 2012).

Chemical Properties and Reactions : The compound's involvement in the study of fluorinated furan-2(5H)-ones' reactivity and stereoselectivity in Diels–Alder reactions has been documented. These studies provide insights into the structural factors affecting the reactivity, regioselectivity, and diastereoselectivity of cycloadditions, highlighting the compound's role in understanding complex chemical behaviors (Jan Hajduch et al., 2007).

Optoelectronic Applications : Research into the synthesis of highly fluorescent aryl-vinyl benzo[1,2-b:4,5-b′]difuran derivatives for optoelectronics has been reported. These compounds exhibit significant UV–Vis fluorescence, suggesting their potential use in organic light-emitting devices (OLEDs) and highlighting the broader applicative scope of 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one derivatives in material science (M. Bosiak et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, benzo[b]furan-2-boronic, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Mécanisme D'action

Mode of Action

It is known that furan compounds can undergo electrophilic aromatic substitution more readily than benzene . This suggests that 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one may interact with its targets through a similar mechanism.

Biochemical Pathways

It has been suggested that furan derivatives can be used as precursors for the synthesis of thermally activated delayed fluorescence (tadf) dyes in oled applications and apis in antitumor and anti-inflammatory applications . This indicates that 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one may influence pathways related to these processes.

Propriétés

IUPAC Name |

2-bromo-5-fluoro-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO2/c9-8-7(11)5-3-4(10)1-2-6(5)12-8/h1-3,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMXWFHXQBHTNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

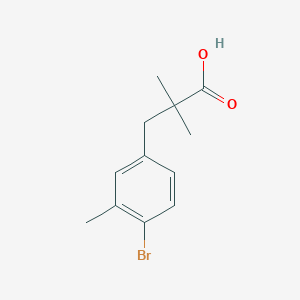

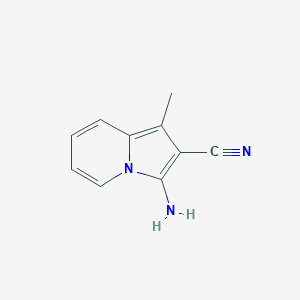

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B1381317.png)

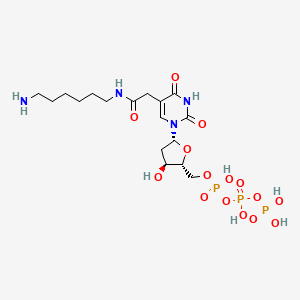

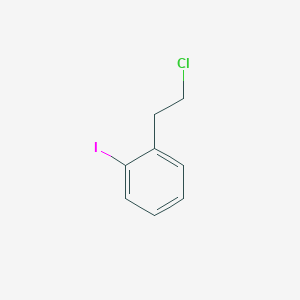

![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid](/img/structure/B1381331.png)

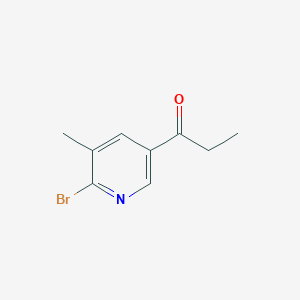

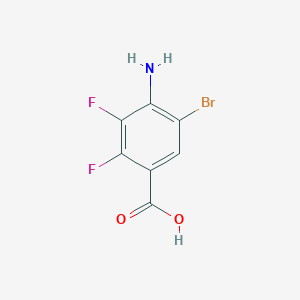

![1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1381335.png)